molecular formula C21H18BrN B3027583 10-(4-Bromophenyl)-9,9-dimethyl-9,10-dihydroacridine CAS No. 1342892-15-2

10-(4-Bromophenyl)-9,9-dimethyl-9,10-dihydroacridine

Cat. No.: B3027583
CAS No.: 1342892-15-2
M. Wt: 364.3 g/mol
InChI Key: YKFRPCRADQOKOA-UHFFFAOYSA-N
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Description

10-(4-Bromophenyl)-9,9-dimethyl-9,10-dihydroacridine is an organic compound that belongs to the class of acridines Acridines are heterocyclic compounds containing a three-ring system with nitrogen at the central position This specific compound is characterized by the presence of a bromophenyl group at the 10th position and two methyl groups at the 9th position of the acridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-Bromophenyl)-9,9-dimethyl-9,10-dihydroacridine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 9,9-dimethyl-9,10-dihydroacridine.

    Bromination: The bromination of 9,9-dimethyl-9,10-dihydroacridine is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the 10th position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

10-(4-Bromophenyl)-9,9-dimethyl-9,10-dihydroacridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4th position of the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The acridine ring can undergo oxidation to form acridone derivatives or reduction to form dihydroacridine derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium amide, thiourea, or alkoxides in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

    Substitution Products: Various substituted acridine derivatives depending on the nucleophile used.

    Oxidation Products: Acridone derivatives.

    Reduction Products: Dihydroacridine derivatives.

Scientific Research Applications

10-(4-Bromophenyl)-9,9-dimethyl-9,10-dihydroacridine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to intercalate with DNA and inhibit topoisomerase enzymes.

    Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its photophysical properties.

    Biological Research: It is used as a fluorescent probe for studying biological processes and as a precursor for the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of 10-(4-Bromophenyl)-9,9-dimethyl-9,10-dihydroacridine involves:

    DNA Intercalation: The planar structure of the acridine ring allows it to intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription.

    Topoisomerase Inhibition: The compound inhibits topoisomerase enzymes, which are essential for DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells.

    Fluorescence: The compound exhibits strong fluorescence, making it useful as a probe in biological imaging and diagnostics.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A well-known acridine derivative used as a fluorescent dye and in cancer research.

    9-Aminoacridine: Another acridine derivative with applications in microbiology and as a DNA intercalator.

    4-Bromoacridine: Similar in structure but lacks the dimethyl groups at the 9th position.

Uniqueness

10-(4-Bromophenyl)-9,9-dimethyl-9,10-dihydroacridine is unique due to the presence of both the bromophenyl group and the dimethyl groups, which enhance its chemical reactivity and photophysical properties. This makes it particularly valuable in the development of advanced materials and as a versatile intermediate in organic synthesis.

Properties

IUPAC Name

10-(4-bromophenyl)-9,9-dimethylacridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN/c1-21(2)17-7-3-5-9-19(17)23(16-13-11-15(22)12-14-16)20-10-6-4-8-18(20)21/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFRPCRADQOKOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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10-(4-Bromophenyl)-9,9-dimethyl-9,10-dihydroacridine
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10-(4-Bromophenyl)-9,9-dimethyl-9,10-dihydroacridine
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10-(4-Bromophenyl)-9,9-dimethyl-9,10-dihydroacridine

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